molecular formula C11H15NO B1300779 3-(Pyrrolidin-1-ylmethyl)phenol CAS No. 69383-70-6

3-(Pyrrolidin-1-ylmethyl)phenol

Cat. No.: B1300779
CAS No.: 69383-70-6
M. Wt: 177.24 g/mol
InChI Key: LHXZWASTUWHFBT-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)phenol is an organic compound characterized by a phenol group substituted with a pyrrolidin-1-ylmethyl group

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been associated with a variety of biological activities . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The compound is synthesized by the petasis reaction and is considered a biologically important alkylaminophenol compound . The molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Action Environment

It’s known that the reaction conditions of the petasis reaction, which is used to synthesize this compound, are mild, making it preferred in many applications .

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidin-1-ylmethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in this compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . This compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic functions . Additionally, this compound can bind to receptor proteins, altering signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . It can also alter the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzyme active sites, either inhibiting or activating their functions. For instance, the compound’s phenolic group can participate in redox reactions, scavenging free radicals and protecting cells from oxidative damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are essential for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can accumulate in the endoplasmic reticulum, affecting protein folding and secretion . The compound’s localization to specific subcellular compartments is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)phenol can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid. In this case, pyrrolidine, formaldehyde, and phenylboronic acid can be used as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Petasis reaction is often employed due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in medicinal chemistry.

    Phenol: A basic aromatic compound with a hydroxyl group.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.

Uniqueness

3-(Pyrrolidin-1-ylmethyl)phenol is unique due to the combination of the phenol and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXZWASTUWHFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357895
Record name Phenol, 3-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-70-6
Record name Phenol, 3-(1-pyrrolidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (15.2 g) was added to a solution of 3-hydroxybenzaldehyde (48.8 g) and pyrrolidine (66.4 ml) in ethanol. After 18 hours the ethanol was removed and the residual oil was acidified with hydrochloric acid and washed with ethyl acetate. The aqueous solution was then basified with ammonia and extracted with ethyl acetate. Evaporation of the organic extracts yielded the title compound as an off-white solid (21.4 g), m.p. 100°-102°. TLC Silica; methanol; 0.88 ammonia (80:1)Rf 0.48.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
66.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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